

Application Notes and Protocols: Measuring the Effects of GS967 on Action Potential Duration

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Compound of Interest

Compound Name: GS967

Cat. No.: B15589792

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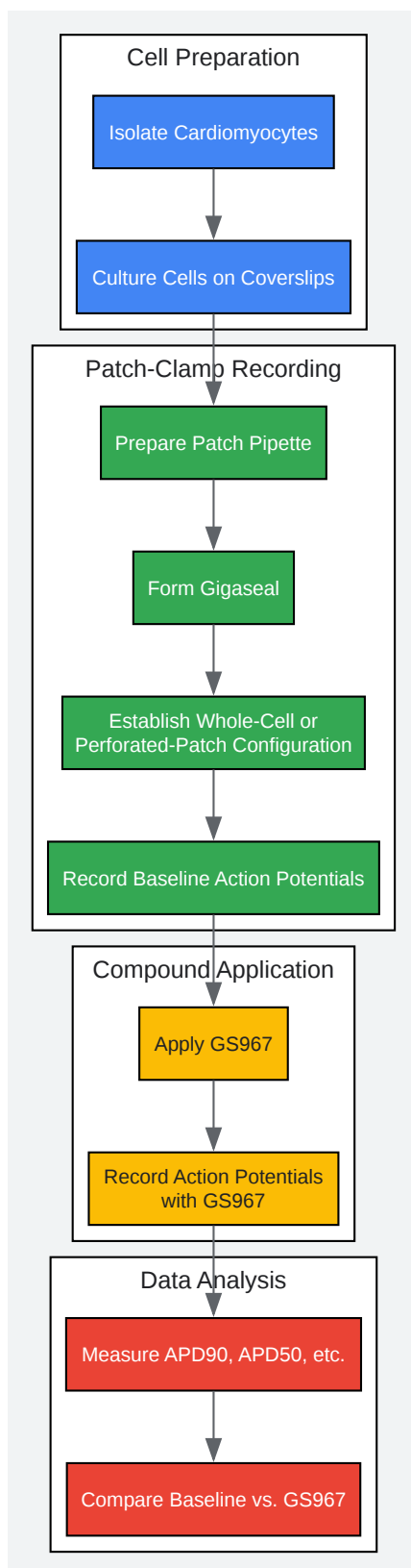
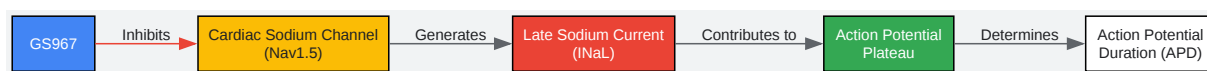
Introduction

GS967, also known as GS-458967, is a potent and selective inhibitor of the cardiac late sodium current (INaL).^{[1][2][3]} The late sodium current is a sustained component of the total sodium current that contributes to the plateau phase of the cardiac action potential. In pathological conditions such as long QT syndrome, heart failure, and ischemia, an enhanced INaL can lead to prolonged action potential duration (APD), early afterdepolarizations (EADs), and increased arrhythmia susceptibility.^[4] **GS967** preferentially blocks this late current, thereby shortening the APD and exhibiting antiarrhythmic properties.^{[4][5][6]}

These application notes provide detailed protocols for measuring the effects of **GS967** on action potential duration in cardiomyocytes using patch-clamp electrophysiology. The provided data and methodologies will enable researchers to effectively evaluate the electrophysiological impact of **GS967** and similar INaL inhibitors.

Signaling Pathway of GS967

GS967 directly targets and inhibits the voltage-gated sodium channel Nav1.5, which is the primary channel responsible for the cardiac sodium current. By selectively inhibiting the late component of the current generated by this channel, **GS967** effectively shortens the action potential duration.



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